molecular formula C12H12N2S B587311 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) CAS No. 157763-88-7

2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI)

Cat. No.: B587311
CAS No.: 157763-88-7
M. Wt: 216.30 g/mol
InChI Key: JGLFBASXLQWIHP-UHFFFAOYSA-N
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Description

2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) is a chemical compound with the molecular formula C11H10N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetonitrile derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

157763-88-7

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-methyl-2-(5-methyl-1,3-benzothiazol-2-yl)propanenitrile

InChI

InChI=1S/C12H12N2S/c1-8-4-5-10-9(6-8)14-11(15-10)12(2,3)7-13/h4-6H,1-3H3

InChI Key

JGLFBASXLQWIHP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C#N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C(C)(C)C#N

Synonyms

2-Benzothiazoleacetonitrile,alpha,alpha,5-trimethyl-(9CI)

Origin of Product

United States

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